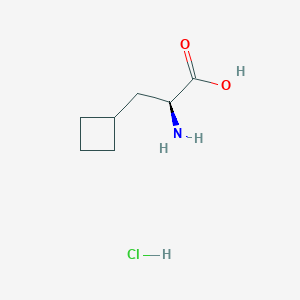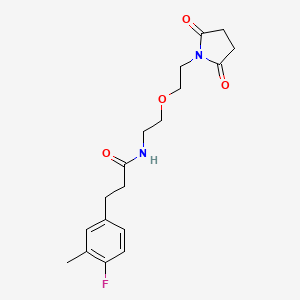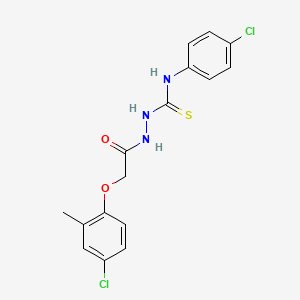![molecular formula C22H24N2O B2816993 [3-(4-cyclohexylphenyl)-1-phenyl-1H-pyrazol-4-yl]methanol CAS No. 956361-23-2](/img/structure/B2816993.png)
[3-(4-cyclohexylphenyl)-1-phenyl-1H-pyrazol-4-yl]methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[3-(4-cyclohexylphenyl)-1-phenyl-1H-pyrazol-4-yl]methanol, also known as CHPPP, is a compound that has been studied for its potential use in various scientific applications. CHPPP is a type of pyrazol-4-ylmethanol, a compound made up of a central carbon atom with four hydrogen atoms and a single oxygen atom. The structure of the molecule is composed of a ring of four carbon atoms connected by three nitrogen atoms. CHPPP is a colorless liquid with a melting point of -25°C, a boiling point of 207°C and a molecular weight of 246.34 g/mol.
Applications De Recherche Scientifique
Coordination Chemistry and Metal Complexes
The synthesis and characterization of Cu(II) and Co(II) complexes with the N-{2-[(E)-(4-cyclohexylphenyl)iminomethyl]phenyl}-4-methylbenzene-1-sulfonamide Schiff base have been investigated . These complexes serve as excellent examples for studying coordination chemistry. The crystal structures reveal that both Cu(II) and Co(II) ions are chelated by two N,N-bidentate ligands, forming a distorted tetrahedral environment around the metal centers.
Biological Activities and Medicinal Chemistry
Azomethine compounds (Schiff bases) are versatile organic ligands with potential biological applications. The metal complexes derived from these ligands exhibit diverse biological activities, including anticancer, antiviral, fungicidal, and bactericidal effects . Researchers can explore the pharmacological properties of “[3-(4-cyclohexylphenyl)-1-phenyl-1H-pyrazol-4-yl]methanol” and its derivatives for drug development.
Photo- and Electroluminescent Materials
Certain azomethine metal complexes, including those with Cu(I), Zn(II), Cd(II), and Ln(III), display interesting photo- and electroluminescent properties . These materials find applications in optoelectronics, such as OLEDs (organic light-emitting diodes) and other light-emitting devices.
Magnetic Properties and Spintronics
Azomethine complexes with bi- and polynuclear structures exhibit intriguing magnetic properties. They can potentially be used in spintronics and the design of molecular magnets . Researchers interested in magnetic materials may explore the behavior of “[3-(4-cyclohexylphenyl)-1-phenyl-1H-pyrazol-4-yl]methanol” complexes.
Materials Science and Crystallography
The crystallographic studies of azomethine compounds provide valuable insights into their structural features. Researchers can investigate the crystal structures of “[3-(4-cyclohexylphenyl)-1-phenyl-1H-pyrazol-4-yl]methanol” and its metal complexes using X-ray diffraction (XRD) techniques . These findings contribute to materials science and crystal engineering.
Synthetic Chemistry and Heterocyclic Compounds
The synthesis of “[3-(4-cyclohexylphenyl)-1-phenyl-1H-pyrazol-4-yl]methanol” involves a four-step synthetic sequence, resulting in racemic forms with potential biological activities . Researchers interested in heterocyclic molecules can explore its synthetic pathways and reactivity.
Propriétés
IUPAC Name |
[3-(4-cyclohexylphenyl)-1-phenylpyrazol-4-yl]methanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O/c25-16-20-15-24(21-9-5-2-6-10-21)23-22(20)19-13-11-18(12-14-19)17-7-3-1-4-8-17/h2,5-6,9-15,17,25H,1,3-4,7-8,16H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOWFOUGZNNQTLQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C2=CC=C(C=C2)C3=NN(C=C3CO)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

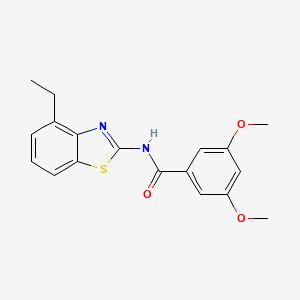

![O-[(1S)-1-(1H-1,2,4-Triazol-5-yl)ethyl]hydroxylamine;dihydrochloride](/img/structure/B2816913.png)
![1-(1H-indol-3-yl)-3-[(2-methyl-1H-indol-5-yl)methyl]urea](/img/structure/B2816915.png)
![N-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2816916.png)
![4-Cyclobutylidene-N-[4-(trifluoromethyl)phenyl]piperidine-1-carboxamide](/img/structure/B2816917.png)
![N-[6-(Dimethylamino)hexyl]-3-(8-hydroxyquinolin-6-yl)benzamide](/img/structure/B2816918.png)
![4-[(4-benzylpiperazin-1-yl)methyl]-6-tert-butyl-2H-chromen-2-one](/img/structure/B2816919.png)
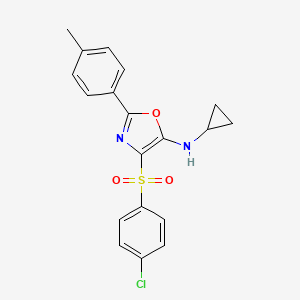
![N-[4-(4-methylphenyl)-1,2,5-oxadiazol-3-yl]-4-(2-methylpropoxy)benzamide](/img/structure/B2816923.png)
![2-(3-Fluoropyridin-2-yl)-2-azabicyclo[2.2.1]heptane](/img/structure/B2816924.png)
